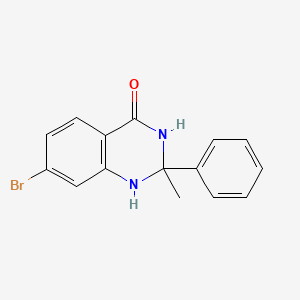
7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a brominated phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Lacks the bromine atom, potentially altering its biological activity.
7-Chloro-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Similar structure with a chlorine atom instead of bromine, which may affect its reactivity and biological properties.
7-Fluoro-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Contains a fluorine atom, which can influence its chemical and biological behavior.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one may confer unique reactivity and biological properties compared to its analogs. Bromine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s activity and selectivity.
Propiedades
Número CAS |
1260811-90-2 |
|---|---|
Fórmula molecular |
C15H13BrN2O |
Peso molecular |
317.18 g/mol |
Nombre IUPAC |
7-bromo-2-methyl-2-phenyl-1,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C15H13BrN2O/c1-15(10-5-3-2-4-6-10)17-13-9-11(16)7-8-12(13)14(19)18-15/h2-9,17H,1H3,(H,18,19) |
Clave InChI |
OBQHGPKXCMKXQL-UHFFFAOYSA-N |
SMILES canónico |
CC1(NC2=C(C=CC(=C2)Br)C(=O)N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


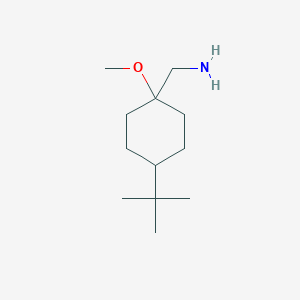
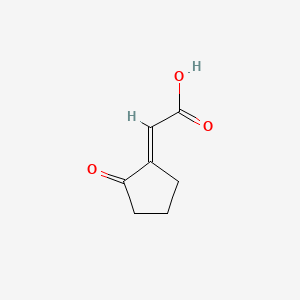
![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B13078231.png)
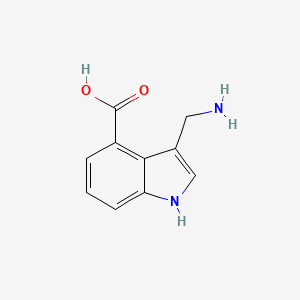
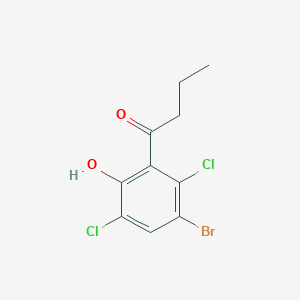
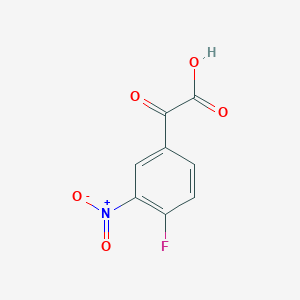
amine](/img/structure/B13078248.png)
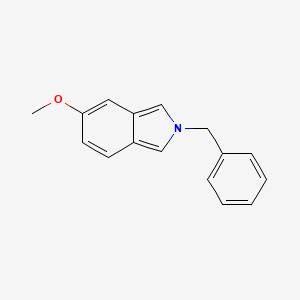
![2-[(3S)-1-methylpiperidin-3-yl]ethanol](/img/structure/B13078252.png)
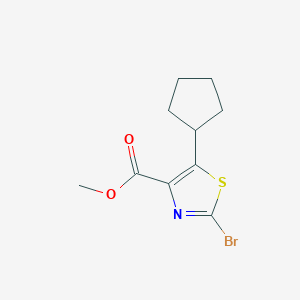

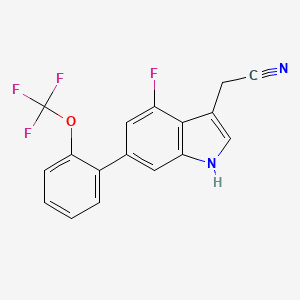
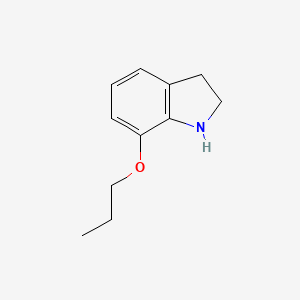
![endo-tert-Butyl 2-(((benzyloxy)carbonyl)amino)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13078275.png)
